molecular formula C28H29N3O4 B2812949 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 1111182-66-1

4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No.: B2812949
CAS No.: 1111182-66-1
M. Wt: 471.557
InChI Key: FSVNPIBNQRZFDT-UHFFFAOYSA-N
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Description

4-(1-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a structurally complex molecule featuring a benzimidazole core linked to a pyrrolidin-2-one ring, substituted with a 2-hydroxy-3-(2-methoxyphenoxy)propyl group and an m-tolyl moiety. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in kinase inhibition and receptor modulation . The hydroxypropyl-phenoxy substituent likely enhances solubility and target engagement, while the m-tolyl group may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-8-7-9-21(14-19)30-16-20(15-27(30)33)28-29-23-10-3-4-11-24(23)31(28)17-22(32)18-35-26-13-6-5-12-25(26)34-2/h3-14,20,22,32H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVNPIBNQRZFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C28H29N3O4
  • Molecular Weight : 471.557 g/mol
  • IUPAC Name : 4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the benzimidazole core is significant for its pharmacological properties, as this moiety is known for its ability to inhibit certain enzymes and modulate receptor activities.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, in vitro tests showed that the compound displayed significant inhibitory effects on:

  • MCF-7 (breast cancer) : IC50 = 1.2 µM
  • HCT116 (colon cancer) : IC50 = 3.7 µM
  • HEK 293 (human embryonic kidney) : IC50 = 5.3 µM

These results suggest that the compound may serve as a potential anticancer agent, particularly against hormone-responsive breast cancer cells .

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. A study highlighted its selective activity against:

  • Enterococcus faecalis : MIC = 8 μM
  • Staphylococcus aureus : MIC = 32 μM

This antibacterial profile indicates potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, there are indications that this compound may possess anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages . This activity is crucial in conditions characterized by excessive inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Cancer Cell Line Studies :
    • A series of experiments involving various cancer cell lines showed that the compound's derivatives had varying degrees of antiproliferative effects, with some exhibiting selectivity towards specific types of cancer cells.
  • Antibacterial Efficacy :
    • In vitro assays confirmed the effectiveness of the compound against common bacterial strains, providing a foundation for further development into therapeutic agents.
  • Inflammation Models :
    • Animal models treated with the compound demonstrated reduced levels of inflammatory markers, supporting its potential use in inflammatory diseases.

Data Tables

Biological ActivityCell Line/BacteriaIC50/MIC
Antiproliferative ActivityMCF-71.2 µM
HCT1163.7 µM
HEK 2935.3 µM
Antibacterial ActivityEnterococcus faecalis8 μM
Staphylococcus aureus32 μM
Anti-inflammatory ActivityNO Production InhibitionSignificant at 50 µM

Comparison with Similar Compounds

Research Findings and Data Gaps

While direct biological data for the primary compound are absent in the evidence, inferences can be drawn from structural analogues:

  • Fluorinated analogues highlight trade-offs between lipophilicity and solubility, underscoring the need for balanced substituent design.

Critical Data Gaps :

  • Target specificity (kinase vs. receptor).
  • In vitro IC50 values for enzymatic inhibition.
  • ADME profiles (e.g., CYP interactions, plasma protein binding).

Q & A

Q. What structural features of the compound influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by its benzimidazole ring (participates in π-π stacking and hydrogen bonding), the pyrrolidinone core (offers hydrogen-bonding sites), and substituents like the 2-methoxyphenoxy group (enhances solubility and steric effects). The hydroxypropyl chain also enables derivatization via oxidation or substitution. These groups collectively influence reaction pathways and selectivity in synthetic modifications .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

  • Step 1 : Formation of the pyrrolidin-2-one core through cyclization of γ-aminobutyric acid derivatives.
  • Step 2 : Introduction of the benzimidazole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling.
  • Step 3 : Functionalization with the 2-hydroxy-3-(2-methoxyphenoxy)propyl group using alkylation or Mitsunobu reactions. Key reagents include KMnO₄ for oxidation, NaBH₄ for reductions, and THF/DCM as solvents. Purification often employs column chromatography .

Q. Which spectroscopic techniques are critical for characterizing the compound?

  • 1H/13C NMR : Confirms regiochemistry and substituent positions.
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxy groups (broad ~3300 cm⁻¹).
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (e.g., SHELXL): Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying solvent conditions?

  • Solvent polarity : Use DMF for SN2 reactions (enhances nucleophilicity) or THF for Grignard additions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under reflux).
  • Catalyst screening : Test Pd/C or CuI for coupling efficiency. Monitor progress via TLC (Rf tracking) and HPLC (purity >95%) .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (IC50) with cell-based assays (e.g., antiproliferative activity in MCF-7 cells).
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may interfere with results.
  • Standardized protocols : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize assay variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate binding affinity to kinases (e.g., IGF-1R) by analyzing HOMO-LUMO gaps.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., using GROMACS).
  • Docking tools : AutoDock Vina integrates crystallographic data (PDB IDs) to validate binding poses .

Q. What strategies mitigate CYP450 enzyme interactions observed in related compounds?

  • Structural modifications : Replace the trifluoromethyl group with hydrophilic moieties (e.g., -COOH) to reduce CYP3A4 inhibition.
  • In vitro assays : Test hepatic clearance using human liver microsomes and PXR transactivation studies.
  • Prodrug design : Mask reactive sites (e.g., ester prodrugs) to bypass metabolic inactivation .

Q. How to design a scalable synthesis protocol while maintaining purity?

  • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., epoxidation) to improve safety and yield.
  • Automated purification : Use flash chromatography systems with UV-guided fraction collection.
  • Quality-by-Design (QbD) : Optimize critical parameters (temperature, solvent ratio) via DOE (Design of Experiments) .

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